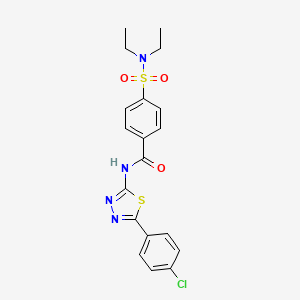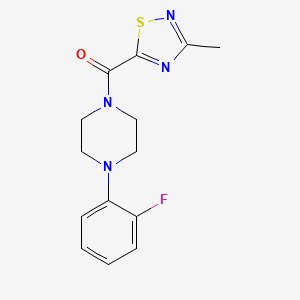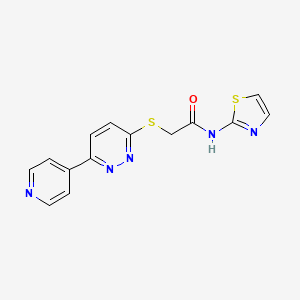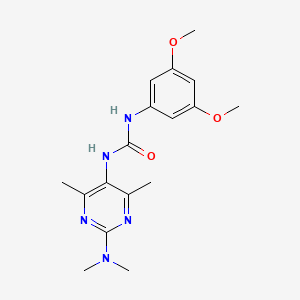![molecular formula C22H18ClN3O4S B2368659 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide CAS No. 1260624-02-9](/img/no-structure.png)
2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C22H18ClN3O4S and its molecular weight is 455.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Research has explored the synthesis and in vitro cytotoxic activity of certain derivatives, including those related to the specified compound. These studies aim to discover new anticancer agents by modifying the chemical structure to enhance anticancer activity. One study found that a compound with a similar structure showed appreciable cancer cell growth inhibition against various cancer cell lines, indicating potential as an anticancer agent (Al-Sanea et al., 2020).
Anti-Inflammatory and Analgesic Agents
Novel compounds derived from similar structures have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds have shown significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Antimicrobial Agents
Another area of application involves the synthesis of derivatives for use as antimicrobial agents. Studies have shown that certain derivatives exhibit good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid. This indicates the potential for these compounds in developing new antimicrobial treatments (Hossan et al., 2012).
Central Nervous System Depressant Activity
Compounds with similar structures have been investigated for their central nervous system depressant activity. Studies have shown that certain derivatives exhibit marked sedative actions, highlighting their potential in the development of sedative drugs (Manjunath et al., 1997).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid with N-(3-methoxybenzyl)acetamide in the presence of a coupling agent. The resulting intermediate is then subjected to a reduction reaction to yield the final product.", "Starting Materials": [ "3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid", "N-(3-methoxybenzyl)acetamide", "Coupling agent", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid and N-(3-methoxybenzyl)acetamide in a suitable solvent.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the resulting intermediate by column chromatography.", "Step 4: Dissolve the intermediate in a suitable solvent and add a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).", "Step 5: Stir the reaction mixture at room temperature for several hours.", "Step 6: Purify the final product by column chromatography." ] } | |
Numéro CAS |
1260624-02-9 |
Formule moléculaire |
C22H18ClN3O4S |
Poids moléculaire |
455.91 |
Nom IUPAC |
2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H18ClN3O4S/c1-30-17-7-2-4-14(10-17)12-24-19(27)13-25-18-8-9-31-20(18)21(28)26(22(25)29)16-6-3-5-15(23)11-16/h2-11H,12-13H2,1H3,(H,24,27) |
Clé InChI |
KYMYXFKMCKQXQO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2368580.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclopentanecarboxamide](/img/structure/B2368583.png)






![(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2368595.png)
![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide](/img/structure/B2368598.png)
